molecular formula C8H8N2 B154957 2-Methylbenzimidazole CAS No. 615-15-6

2-Methylbenzimidazole

Cat. No.: B154957
CAS No.: 615-15-6
M. Wt: 132.16 g/mol
InChI Key: LDZYRENCLPUXAX-UHFFFAOYSA-N
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Description

2-Methylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a methyl group attached to the second position of the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with acetic acid or its derivatives. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, this compound is often produced using a catalytic process. For example, the reaction of o-phenylenediamine with acetic acid in the presence of a catalyst such as palladium on carbon can yield high-purity this compound. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydro-2-Methylbenzimidazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
2-Methylbenzimidazole serves as a crucial pharmacophore in the synthesis of various bioactive compounds. It has been extensively studied for its antibacterial and antifungal activities. Research indicates that derivatives of MBI exhibit promising antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. For instance, compounds synthesized from MBI have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans .

Case Study: Synthesis of Antibacterial Agents
A study synthesized several derivatives of this compound attached to oxadiazole and triazole heterocycles. The synthesized compounds were evaluated for their antimicrobial activity, demonstrating that specific derivatives had significant inhibitory effects on bacterial growth. The research utilized various spectroscopic techniques (IR, NMR) to confirm the structures of the compounds .

Catalysis

Nanozyme Development
Recent advancements have highlighted the use of this compound in the development of laccase-mimicking nanozymes. A novel nanozyme was synthesized by coordinating MBI with copper ions (Cu²⁺), which exhibited high laccase-like activity. This application is particularly relevant in biocatalysis for oxidation reactions, showcasing MBI's potential in green chemistry .

Materials Science

Coordination Polymers
this compound is also utilized in the synthesis of coordination polymers that undergo solid-to-liquid phase transitions. These materials have applications in sensors and drug delivery systems due to their tunable properties .

Corrosion Inhibition

The compound has demonstrated efficacy as a corrosion inhibitor for metals. Its application in this area is significant for industrial processes where metal integrity is crucial. Studies have shown that MBI can form protective layers on metal surfaces, thereby reducing corrosion rates .

Mechanochemistry

Sustainable Chemical Processes
In mechanochemistry, this compound has been employed in solvent-free synthesis methods, showcasing its role in sustainable chemical manufacturing practices. This approach aligns with modern demands for environmentally friendly processes in the pharmaceutical industry .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAntimicrobial agents derived from MBIEffective against E. coli, S. aureus, fungi
CatalysisDevelopment of laccase-mimicking nanozymesHigh laccase activity observed
Materials ScienceSynthesis of coordination polymersApplications in sensors and drug delivery
Corrosion InhibitionProtective coatings for metalsSignificant reduction in corrosion rates
MechanochemistrySolvent-free synthesis techniquesScalable processes for sustainable manufacturing

Mechanism of Action

The mechanism of action of 2-Methylbenzimidazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with nucleic acids. For example, some derivatives of this compound inhibit the enzyme topoisomerase, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

2-Methylbenzimidazole is structurally similar to other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound without the methyl group.

    5,6-Dimethylbenzimidazole: A derivative with two methyl groups at positions 5 and 6.

    2-Phenylbenzimidazole: A derivative with a phenyl group at position 2.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 2 influences its reactivity and interaction with biological targets, making it a valuable compound in various applications.

Biological Activity

2-Methylbenzimidazole (2-MBI) is a vital compound in medicinal chemistry, known for its diverse biological activities. This article delves into the biological properties of 2-MBI, including its antibacterial, antifungal, and antitubercular activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Overview of this compound

2-MBI is a derivative of benzimidazole, a bicyclic compound that has garnered attention due to its pharmacological potential. The presence of the methyl group at the second position enhances its biological activity compared to unsubstituted benzimidazole.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 2-MBI exhibit significant antibacterial properties against various pathogens.

Key Findings:

  • Synthesis and Evaluation: A study synthesized amino alcohol derivatives of 2-MBI and evaluated their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Compounds 4c, 4j, 4n, and 4o showed moderate to good activity compared to standard antibiotics like Ciprofloxacin and Norfloxacin .
  • Minimum Inhibitory Concentrations (MIC): The MIC values for selected compounds were determined using broth microdilution methods. For instance, certain derivatives displayed MIC values as low as 50 μg/ml against S. typhi, indicating potent antibacterial effects .
CompoundPathogenMIC (μg/ml)Comparison
4cS. aureus40Ciprofloxacin (25)
4oE. coli60Norfloxacin (50)

Antifungal Activity

The antifungal potential of 2-MBI derivatives has also been explored. Compounds have shown effectiveness against fungi such as Candida albicans.

Research Insights:

  • In a comparative study, certain derivatives exhibited notable antifungal activity with MIC values around 250 μg/ml against C. albicans, outperforming standard treatments like Griseofulvin .

Antitubercular Activity

The antitubercular properties of 2-MBI derivatives are particularly noteworthy given the global burden of tuberculosis.

Study Results:

  • Compounds derived from 2-MBI were screened for their activity against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). Compounds 4c and 4o demonstrated moderate antitubercular activity compared to the standard drug Isoniazid .
CompoundActivity LevelStandard Comparison
4cModerateIsoniazid
4oModerateIsoniazid

The mechanisms by which 2-MBI derivatives exert their biological effects include:

  • Inhibition of Cell Wall Synthesis: Many benzimidazole derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Mitotic Inhibition: Some studies suggest that compounds like methyl benzimidazole-2-yl-carbamate (MBC) disrupt mitotic spindle function, leading to chromosome nondisjunction in yeast models .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-MBI is crucial for designing more effective derivatives. Modifications at various positions on the benzimidazole ring can significantly influence biological activity.

Notable Modifications:

  • Substituents such as -OCH3 and -F at specific positions have been shown to enhance antimicrobial potency .
  • The introduction of heterocycles like oxadiazole or triazole has also been linked to improved biological activities .

Case Studies

  • Case Study on Antibacterial Activity:
    • A series of amino alcohol derivatives were synthesized and tested against common bacterial strains, revealing that structural modifications significantly impacted their efficacy.
  • Case Study on Antitubercular Activity:
    • The evaluation of various derivatives led to the identification of compounds with promising antitubercular activity, highlighting the potential for further development in tuberculosis treatment.

Q & A

Q. Basic: What are the traditional synthetic routes for 2-methylbenzimidazole, and how do they compare in terms of yield and scalability?

The classical method involves the condensation of o-phenylenediamine (PDA) with acetic acid (AA) under reflux conditions, as described by Phillips in 1928. This acid-catalyzed cyclization typically requires prolonged heating (6–12 hours) and yields ~70–80% product. A modified approach uses dehydrating agents like polyphosphoric acid to accelerate the reaction . However, scalability is limited due to energy-intensive heating and byproduct formation. Comparative studies suggest that bulk synthesis in methanol with equimolar reagents remains the most accessible method for academic labs, despite moderate yields .

Q. Advanced: How can microdroplet synthesis optimize this compound production, and what parameters influence conversion ratios?

Microdroplet synthesis (e.g., electrospray ionization-assisted methods) accelerates the reaction by enhancing interfacial interactions and rapid solvent evaporation. Key parameters include:

  • Capillary temperature : Higher temperatures (50–100°C) favor dehydration steps, increasing conversion ratios (27% for benzimidazole vs. 3% for this compound at 50°C) .
  • Solvent volatility : Methanol’s low boiling point promotes thin-film formation, accelerating kinetics (16% product-to-reagent ratio in 6 hours) .
  • Additives : Nonvolatile acids (e.g., AA) stabilize intermediates and shift equilibrium by removing water . Kinetic monitoring via mass spectrometry (MS) is critical for optimizing these conditions .

Q. Advanced: What mechanistic insights explain this compound’s reactivity in cross-dehydrogenative coupling (CDC) reactions?

In FeCl3-catalyzed CDC reactions with ethers (e.g., 1,4-dioxane), the methyl group enhances electrophilicity at the C2 position, facilitating radical-mediated C–H activation. The proposed mechanism involves:

Oxidative generation of imidazolium radicals via Fe(III)/t-BuOOH.

Hydrogen abstraction from ethers, forming alkyl radicals.

C–C bond formation between the benzimidazole radical and ether-derived intermediate .
Reaction efficiency depends on oxidant choice (t-BuOOH > DDQ) and solvent-free conditions .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use local exhaust ventilation to avoid dust/aerosol inhalation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill management : Clean contaminated surfaces with soap/water and dispose of waste per local regulations .
  • Storage : Keep in sealed containers away from strong oxidizers (e.g., HNO3) to prevent exothermic reactions .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?

SAR analysis of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazoles revealed:

  • Electron-withdrawing groups (e.g., -NO2 at C5) enhance anti-inflammatory activity (65% edema inhibition vs. 55% for unsubstituted analogs) by modulating COX-2 affinity .
  • Hydrophobic substituents improve analgesic potency by increasing blood-brain barrier permeability .
  • Ulcerogenicity reduction : Sulfonyl groups at N1 decrease gastric toxicity compared to carboxylates . In vitro screening (e.g., MIC assays against M. tuberculosis) and molecular docking (targeting InhA) are recommended for iterative optimization .

Q. Advanced: What catalytic roles does this compound play in coordination polymers for material science?

As a flexible N-donor ligand, this compound facilitates the synthesis of d10 metal coordination polymers (e.g., Mn/Cd ferrites). Key applications include:

  • Photoluminescence : Cu(I) complexes exhibit tunable emission via π→π* transitions .
  • Magnetic properties : Mn(II) complexes show superparamagnetic behavior with high coercivity (1.2 T) .
  • Catalysis : Pd(II)-benzimidazole frameworks catalyze Suzuki couplings with >90% yield .

Q. Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR : 1H/13C NMR confirms regioselectivity (e.g., methyl group at C2: δ 2.4 ppm) and purity .
  • MS : High-resolution ESI-MS identifies intermediates (e.g., m/z 154 for protonated AA-PDA adducts) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., planar benzimidazole moieties in π-stacked structures) .

Q. Advanced: How do computational methods enhance the design of this compound-based therapeutics?

  • DFT calculations : Predict electrophilic Fukui indices to identify reactive sites for functionalization .
  • Molecular docking : Screen derivatives against targets like InhA (enoyl-ACP reductase) to prioritize synthesis .
  • MD simulations : Assess membrane permeability by modeling logP values and solvation free energy .

Q. Advanced: What crystallographic features influence the supramolecular assembly of this compound derivatives?

X-ray studies reveal:

  • Planarity : The benzimidazole core enables π-π stacking (3.4 Å interplanar distance) .
  • Hydrogen bonding : N–H···N interactions (2.1 Å) stabilize dimeric structures in co-crystals .
  • Steric effects : Methyl groups at C2 disrupt coplanarity, reducing crystallinity but enhancing solubility .

Q. Advanced: How does this compound function in non-covalent graphene modification for electronic applications?

The π-conjugated benzimidazole moiety adsorbs onto graphene via:

  • Dispersive interactions : Planar alignment maximizes van der Waals contact .
  • Electrostatic effects : Protonated N sites (at low pH) enhance adhesion through charge transfer .
    Applications include graphene-based sensors with improved conductivity (ΔR/R0 = 12% at 0.1 mM) .

Properties

IUPAC Name

2-methyl-1H-benzimidazole
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InChI

InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10)
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InChI Key

LDZYRENCLPUXAX-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC2=CC=CC=C2N1
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Molecular Formula

C8H8N2
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DSSTOX Substance ID

DTXSID5060641
Record name 1H-Benzimidazole, 2-methyl-
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Molecular Weight

132.16 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Methylbenzimidazole
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Vapor Pressure

0.0000274 [mmHg]
Record name 2-Methylbenzimidazole
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CAS No.

615-15-6, 30304-58-6
Record name 2-Methylbenzimidazole
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Synthesis routes and methods I

Procedure details

Phenylene diamine (32 grams) and glacial acetic acid (60 ml) were refluxed for 2 hours. Ice and KOH were added to bring the pH to 8.0, and the resulting light violet solid was filtered and collected. Recrystallization from benzene yielded 30 grams of 2-methyl benzimidazole as a light yellow solid having a melting point of 170° C. and total yield of 77%.
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32 g
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Synthesis routes and methods II

Procedure details

A solution of 1,2-diaminobenzene (5.00 g, 46.3 mmol) in acetic anhydride (36.5 mL) was heated for 17 hours at 90° C. and then stirred for 17 hours at ambient temperature. The reaction mixture was taken to pH 9 by dropwise addition of NH4OH, with ice added as necessary to keep the mixture cool, followed by cooling in an ice bath. The resulting precipitate was filtered, rinsed with H2O, and dried in a vacuum oven to give 5.28 g of 2-methylbenzimidazole as a brown solid.
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5 g
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Synthesis routes and methods III

Procedure details

Preparation of the intermediate benzoic acid 2 is shown in Scheme 2. 1,2-phenylenediamine is condensed with acetic anhydride to form 2-methylbenzimidazole which is then reacted with benzyl halide 5 (where X is Br, Cl, I, methansulfonyl, or p-toluenesulfonyl), in the presence of base to form 6. Hydrolysis of ester 6 gives benzoic acid 2. Condensation of 3,4-diaminopyridine with acetic anhydride followed by reaction with benzyl halide 5 as described above gives a mixture of 1-, 3-, and 5-substituted imidazo[4,5-c]pyridines (compounds 8, 9, and 10) which are separated by chromatography on silica gel and convened to 2 as described above. Similarly, imidazo[4,5-b]pyridines 12, 13, and 14 are prepared from 2,3-diaminopyridine. ##STR10##
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Synthesis routes and methods IV

Procedure details

To a solution of 2-methylbenzimidazole (300 mg, 2.3 mmol) in 20 mL of anhydrous THF at −30° C., n-butyl lithium (1.6 M in pentanes, 3 mL, 4.8 mmol) was slowly added. The resulting red-colored heterogeneous mixture was stirred for 2 hours at this temperature, then a solution of 1,1,1-trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one (700 mg, 2.55 mmol) (see Example 1) in anhydrous THF (1 mL) was added dropwise. The reaction temperature was allowed to slowly warm to room temperature over a period of 2 hours, at which time reaction was treated with saturated NH4Cl solution. The resulting mixture was extracted with diethyl ether. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo to afford an oil which was purified by chromatography on silica gel to provide 200 mg of unchanged 2-methylbenzimidazole and 60 mg of the title compound as a white solid, m.p. 80° C.-82° C.
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300 mg
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20 mL
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700 mg
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Synthesis routes and methods V

Procedure details

Methanol (2 ml) and a 10% aqueous solution of sodium hydroxide (0.2 ml) were added to optically active 6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole isomer with shorter retention time as obtained in Production Example 34 (277 mg) and the mixture was stirred for 90 minutes at room temperature. A 10% aqueous solution of sodium hydroxide (0.36 ml) was further added thereto and stirring was continued for 50 minutes under heating at 50° C. The solution was allowed to cool for 70 minutes to room temperature and 1N hydrochloric acid (1.4 ml) was added thereto and the resulting solution was cooled with ice. Deposited crystals were collected by filtration, washed three times with water (2 ml) and twice with chloroform (1ml), and dried by heating under reduced pressure to obtain optically active 1-(2,4-dichlorobenzyl)-6(2-hydroxy-1-pentane)sulfonyl-carbamoyl)-2-methylbenzimidazole with longer retention time on CHIRALPAK AD (79) (143 mg).
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277 mg
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aqueous solution
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0.36 mL
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1.4 mL
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aqueous solution
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[Compound]
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6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole
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2 mL
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Retrosynthesis Analysis

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